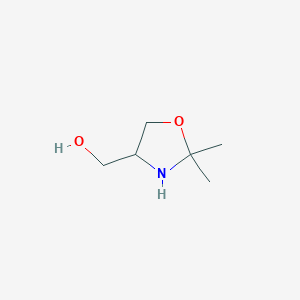

(2,2-Dimethyloxazolidin-4-yl)methanol

Description

Historical Context and Evolution of Chiral Auxiliaries

The concept of using a temporary chiral controller was pioneered in the 1970s and 1980s. Early examples included the work of E.J. Corey with 8-phenylmenthol in 1975 and Barry Trost with chiral mandelic acid in 1980. wikipedia.org These foundational studies demonstrated the feasibility of auxiliary-controlled reactions. A significant breakthrough occurred in the early 1980s when David A. Evans introduced a class of chiral auxiliaries based on the oxazolidinone scaffold, typically derived from readily available amino acids. nih.gov These "Evans auxiliaries" proved to be exceptionally effective for a wide range of asymmetric transformations, including alkylations, aldol (B89426) additions, and Diels-Alder reactions, setting a new standard for stereochemical control. wikipedia.orgrsc.org This success spurred further research, leading to the development of a diverse arsenal (B13267) of auxiliaries, each with unique properties and applications.

Structural Classes of Oxazolidinone Chiral Auxiliaries

Oxazolidinone auxiliaries are a prominent class of chiral controllers, prized for their rigid scaffold which effectively translates stereochemical information. nih.gov They are typically prepared by the cyclization of β-amino alcohols, which are often sourced from the chiral pool of natural amino acids. nih.gov Beyond the archetypal Evans auxiliaries, other structural classes have been developed, including sulfur-containing analogues like oxazolidine-2-thiones and thiazolidine-2-thiones, which can offer advantages in reactivity and ease of removal. nih.govscielo.org.mx

Traditional Evans auxiliaries, such as those derived from valine or phenylalanine, are characterized by a substituent at the C4 position of the oxazolidinone ring. nih.gov Their efficacy stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation of the corresponding N-acyl derivative. williams.edu The substituent at C4 sterically blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite, less hindered face, resulting in high levels of diastereoselectivity. williams.edu The auxiliary is then typically cleaved under hydrolytic or reductive conditions to reveal the chiral product and recover the auxiliary. williams.edu

The scaffold derived from (2,2-Dimethyloxazolidin-4-yl)methanol, often referred to in its protected and oxidized form as "Garner's aldehyde," represents a strategic evolution of the oxazolidinone concept. nih.govdrugfuture.com This scaffold is typically synthesized from the amino acid serine. nih.gov Unlike traditional Evans auxiliaries that are primarily used to direct a single stereoselective transformation before removal, the 2,2-dimethyloxazolidinone framework functions as a stable chiral building block.

The key advantage of this scaffold is the gem-dimethyl group at the C2 position. This structural feature serves as a protecting group for the vicinal amino alcohol functionality, locking it within the rigid oxazolidine (B1195125) ring. This imparts exceptional configurational stability to the adjacent stereocenter at C4, effectively preventing epimerization under a wide range of reaction conditions—a common problem with other chiral aldehydes. nih.gov Consequently, Garner's aldehyde and related derivatives are not just transient auxiliaries but are versatile intermediates used in multi-step syntheses, allowing for the elaboration of the side chain at C4 while preserving the integrity of the original stereocenter. nih.govwisc.edu This stability and versatility have made it a cornerstone in the synthesis of numerous complex natural products and pharmacologically active compounds. nih.gov

A related class of auxiliaries featuring a gem-dimethyl group at the C5 position has also been developed. These "SuperQuat" auxiliaries have demonstrated high efficacy in asymmetric synthesis, particularly in directing diastereoselective enolate alkylations and conjugate additions. rsc.org

Table 1: Diastereoselective Enolate Alkylation using a (S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-one Auxiliary

| Acyl Group (RCO) | Electrophile (R'-X) | Product Diastereomeric Excess (de) |

| Propionyl | Benzyl (B1604629) bromide | 85% |

| Propionyl | Allyl iodide | 87% |

| Phenylacetyl | Methyl iodide | 94% |

| Phenylacetyl | Ethyl iodide | 90% |

| Phenylacetyl | Allyl iodide | 92% |

| Data sourced from studies on a related 5,5-dimethyloxazolidinone scaffold, demonstrating the high stereochemical control imparted by these systems. rsc.org |

Table 2: Diastereoselective Conjugate Addition to (S)-N-Acryloyl-4-phenyl-5,5-dimethyloxazolidin-2-one

| Organocuprate Reagent (R₂CuLi) | Product Diastereomeric Excess (de) |

| Me₂CuLi | >95% |

| Bu₂CuLi | >95% |

| Ph₂CuLi | >95% |

| (CH₂=CH)₂CuLi | >95% |

| Data from a related 5,5-dimethyloxazolidinone scaffold, showing excellent diastereoselectivity in conjugate addition reactions. rsc.org |

Fundamental Principles of Stereochemical Induction in Auxiliary-Controlled Reactions

The principle of stereochemical induction via a chiral auxiliary hinges on creating a significant energy difference between the transition states leading to the possible diastereomeric products. In the case of N-acylated oxazolidinones, deprotonation generates a planar enolate. The chiral auxiliary, with its sterically demanding substituents, creates a distinct topographical environment on either side of this plane. wikipedia.org

The preferred conformation of the acylated auxiliary places the C4 substituent in a position that effectively shields one face of the enolate. For an electrophile to approach this shielded face, it would encounter significant steric repulsion, leading to a high-energy transition state. Conversely, approach from the unshielded face proceeds through a lower-energy transition state. This difference in activation energy directs the reaction preferentially along the lower-energy pathway, resulting in the formation of one diastereomer as the major product. williams.eduwikipedia.org Because the products are diastereomers, they have different physical properties, allowing for their separation by standard techniques like column chromatography or crystallization. williams.edu

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(2,2-dimethyl-1,3-oxazolidin-4-yl)methanol |

InChI |

InChI=1S/C6H13NO2/c1-6(2)7-5(3-8)4-9-6/h5,7-8H,3-4H2,1-2H3 |

InChI Key |

DJZHDMBGZISZGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NC(CO1)CO)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyloxazolidin 4 Yl Methanol and Its Derivatives

Preparation of Chiral Amino Alcohol Precursors

The foundation of any synthesis of (2,2-Dimethyloxazolidin-4-yl)methanol and its derivatives lies in the procurement of enantiomerically pure amino alcohols. These precursors can be sourced from the vast chiral pool of naturally occurring amino acids or constructed through sophisticated asymmetric synthetic methods.

Derivatization from Naturally Occurring Amino Acids (e.g., Serine)

The most common and economically viable route to this compound begins with the naturally abundant and inexpensive amino acid, L-serine or its enantiomer, D-serine. The synthesis of Garner's aldehyde, a prominent derivative, exemplifies this approach. nih.govd-nb.info The process typically involves a sequence of protection and reduction steps. The amino group of serine is first protected, often with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified. d-nb.info This intermediate is then ready for the formation of the oxazolidine (B1195125) ring. Subsequent reduction of the ester functionality, for instance using diisobutylaluminium hydride (DIBAL-H), affords the corresponding alcohol, this compound, or the aldehyde (Garner's aldehyde) depending on the reaction conditions and the starting ester. nih.gov This strategy leverages the inherent chirality of serine to produce enantiopure building blocks.

Asymmetric Synthesis of Non-Canonical Amino Alcohols

While natural amino acids provide access to a range of standard chiral amino alcohols, the demand for structural diversity has spurred the development of methods for the synthesis of non-canonical (unnatural) amino alcohols. These methods introduce chirality through various asymmetric transformations.

Modern synthetic chemistry offers a plethora of techniques to achieve this, including:

Enzymatic and Biocatalytic Methods: Enzymes such as transaminases, dehydrogenases, and lyases are increasingly used for the stereoselective synthesis of chiral amino alcohols. wisc.edunih.gov These biocatalytic approaches offer high enantioselectivity under mild reaction conditions. For instance, engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to yield chiral amino alcohols with excellent optical purity. d-nb.info

Transition Metal Catalysis: Chiral transition metal complexes are widely employed to catalyze asymmetric reactions that form the C-N or C-O bonds of amino alcohols. This includes asymmetric hydrogenations, aminohydroxylations, and cross-coupling reactions. bohrium.com For example, nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl electrophiles with alkylzinc reagents provides a versatile route to protected unnatural α-amino acids, which can then be reduced to the corresponding amino alcohols. bohrium.com

Organocatalysis: Small organic molecules can act as chiral catalysts to promote the formation of non-canonical amino alcohols. These catalysts are often metal-free, making them attractive from a sustainability perspective.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the asymmetric synthesis of unnatural α-amino acids from aliphatic alcohols, which are precursors to non-canonical amino alcohols. nih.gov

These advanced synthetic methods provide access to a wide array of structurally diverse chiral amino alcohols, thereby expanding the scope of accessible this compound derivatives.

Formation of the 2,2-Dimethyloxazolidine (B1633789) Ring System

With the chiral amino alcohol in hand, the next critical step is the construction of the 2,2-dimethyloxazolidine ring. This is typically achieved through a condensation reaction that protects both the amino and hydroxyl groups simultaneously.

Condensation Reactions with Carbonyl Compounds (e.g., Acetone (B3395972), 2,2-Dimethoxypropane)

The most direct and widely used method for forming the 2,2-dimethyloxazolidine ring is the acid-catalyzed condensation of a 1,2-amino alcohol with acetone or an acetone equivalent like 2,2-dimethoxypropane (B42991). nih.gov 2,2-Dimethoxypropane is often preferred as it drives the reaction to completion by producing methanol (B129727) and acetone, with the volatile acetone being easily removed. This reaction is a reversible process, and the formation of the oxazolidine is favored by the removal of the water byproduct, often through azeotropic distillation. scirp.org

In the context of synthesizing derivatives from serine, after the initial protection of the amino and carboxyl groups, the formation of the dimethyloxazolidine ring is achieved by reacting the protected serine ester with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid. nih.govd-nb.info

| Reagent | Catalyst | Byproducts | Reference |

| Acetone | Acid (e.g., p-TsOH) | Water | scirp.org |

| 2,2-Dimethoxypropane | Acid (e.g., p-TsOH) | Methanol, Acetone | nih.govd-nb.info |

Alternative Cyclization Pathways

While condensation with carbonyl compounds is the predominant method, other strategies for forming the oxazolidine ring have been explored. These can include intramolecular cyclization reactions of appropriately functionalized precursors. For instance, an epoxide opening by an amine followed by subsequent cyclization can lead to the formation of an oxazolidine ring system. wmich.edu However, for the specific case of this compound, the direct condensation approach remains the most efficient and common.

Functionalization and N-Acylation Strategies for Chiral Auxiliary Generation

This compound and its derivatives are frequently used as chiral auxiliaries. To serve this purpose, the nitrogen atom of the oxazolidine ring is typically acylated. This N-acyl group plays a crucial role in directing the stereochemical outcome of subsequent reactions.

The N-acylation of oxazolidinone chiral auxiliaries is a well-established process that can be adapted for this compound derivatives. bohrium.comwilliams.edu A common method involves the deprotonation of the N-H bond with a strong base, such as n-butyllithium, followed by quenching with an acyl chloride. williams.edu Milder conditions have also been developed, utilizing triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) for the acylation with acid chlorides or anhydrides. bohrium.com

Once the N-acyl group is in place, the resulting chiral auxiliary can be used to control the stereochemistry of a wide range of transformations, including:

Alkylation Reactions: The enolates derived from N-acylated oxazolidinones can be alkylated with high diastereoselectivity. williams.edu

Aldol (B89426) Reactions: Asymmetric aldol reactions are effectively controlled by N-acylated oxazolidinone auxiliaries. nih.gov

Conjugate Additions: The addition of nucleophiles to α,β-unsaturated N-acyl oxazolidinones proceeds with excellent stereocontrol.

Acylation of the Oxazolidinone Nitrogen

The acylation of the nitrogen atom in the this compound ring is a fundamental reaction for the synthesis of its N-acyl derivatives. This transformation is typically achieved through standard amidation procedures, where the secondary amine of the oxazolidine acts as a nucleophile, attacking an electrophilic acylating agent. The general mechanism involves the nucleophilic addition of the nitrogen to the carbonyl carbon of the acylating reagent, followed by the elimination of a leaving group.

Commonly employed acylating agents include acyl chlorides and acid anhydrides. The reactions are often carried out in the presence of a base to neutralize the acidic byproduct, such as hydrogen chloride or a carboxylic acid, which is formed during the reaction. The choice of base and solvent can influence the reaction rate and yield. Tertiary amines, such as triethylamine or pyridine, are frequently used as acid scavengers. Aprotic solvents like dichloromethane, tetrahydrofuran, or N,N-dimethylformamide are typical media for these reactions.

The reactivity of the nitrogen atom can be influenced by steric hindrance from the adjacent substituents on the oxazolidine ring. However, in the case of this compound, the nitrogen is readily accessible for acylation under appropriate conditions.

Introduction of Diverse N-Acyl Moieties

A variety of N-acyl moieties can be introduced onto the this compound scaffold, leading to a diverse range of derivatives. The selection of the acylating agent determines the nature of the N-acyl substituent. This versatility allows for the fine-tuning of the physicochemical properties of the resulting molecules.

The introduction of both simple and complex acyl groups has been reported for analogous structures. For instance, the reaction of related oxazolidines with acryloyl chloride introduces a reactive N-acryloyl group, which can serve as a monomer or a Michael acceptor for further functionalization. Similarly, the use of aroyl chlorides, such as benzoyl chloride, leads to the formation of N-aroyl derivatives. Aliphatic acyl groups can be introduced using the corresponding acyl chlorides or anhydrides.

The following table summarizes representative examples of N-acylation reactions on oxazolidine-related structures, providing an indication of the conditions that could be applicable to this compound.

| Oxazolidine Derivative | Acylating Agent | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| (R)-(-)-2-Phenylglycinol derivative | Acryloyl chloride | K₂CO₃ | CH₂Cl₂/H₂O | Room Temperature, 2h | N-Acryloyl derivative | >90% |

| Serinol derivative | Palmitoyl chloride | Triethylamine | MeOH/THF | -20 °C to Room Temperature | N-Palmitoyl serinol derivative | Not specified |

| Generic 2-Oxazolidinone | Various Carboxylic Acids | Triethylamine | Not specified | In presence of pivaloyl chloride | N-Acyl-2-oxazolidinone | Modest to good |

Applications of 2,2 Dimethyloxazolidin 4 Yl Methanol Derived Auxiliaries in Diastereoselective Organic Transformations

Asymmetric Aldol (B89426) Reactions

The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis, capable of creating up to two new stereocenters simultaneously. wikipedia.orgnih.gov Oxazolidinone auxiliaries derived from (2,2-Dimethyloxazolidin-4-yl)methanol have proven to be exceptionally effective in controlling the stereochemical outcome of these transformations. wikipedia.org

In a typical procedure, the N-acyl oxazolidinone is converted to a specific enolate geometry, which then reacts with an aldehyde. wikipedia.org Boron enolates are commonly employed to achieve high levels of diastereoselectivity. harvard.edu Treatment of an N-propionyl oxazolidinone with a dialkylboron triflate (e.g., dibutylboron triflate) and a hindered amine base (e.g., diisopropylethylamine) reliably generates the (Z)-enolate. wikipedia.orgharvard.edu

This (Z)-enolate is believed to react with the aldehyde substrate through a closed, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. harvard.edu The chiral auxiliary, with its bulky substituents, effectively dictates the facial approach of the aldehyde to the enolate, leading to a highly ordered transition state and, consequently, a single major diastereomeric product. wikipedia.orgharvard.edu Titanium-mediated aldol reactions also provide high yields and stereoselectivities, comparable to the standard Evans-type auxiliaries. thieme-connect.de

The rigid, chelated transition state of the aldol reaction allows for precise control over both the relative and absolute stereochemistry of the two newly formed stereogenic centers. wikipedia.org For (Z)-enolates derived from these oxazolidinone auxiliaries, the reaction typically proceeds to give the syn-aldol adduct with excellent diastereoselectivity. wikipedia.orgharvard.edu The absolute configuration is determined by the chirality of the auxiliary itself; using the enantiomeric auxiliary leads to the formation of the enantiomeric product.

Table 3: Stereodivergent Aldol Reaction of a Chiral N-Propionyl Imide

| Metal Enolate | Aldehyde | Product Stereochemistry | Diastereoselectivity |

| Boron (Bu₂BOTf) | Isobutyraldehyde | syn | >99:1 |

| Titanium (TiCl₄) | Benzaldehyde | syn | 98:2 |

| Magnesium (MgBr₂) | Propionaldehyde | anti | >95:5 |

Asymmetric Conjugate Addition Reactions

Chiral auxiliaries derived from this compound have proven to be highly effective in directing the stereochemical outcome of conjugate addition reactions, a fundamental carbon-carbon and carbon-heteroatom bond-forming strategy in organic synthesis. The predictable facial bias imposed by the bulky dimethyl-substituted oxazolidine (B1195125) ring allows for the diastereoselective addition of a wide range of nucleophiles to α,β-unsaturated systems.

Organometallic Reagent Additions (e.g., Organocuprates)

The conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. When these unsaturated systems are appended with a chiral auxiliary derived from this compound, the reaction can proceed with a high degree of diastereoselectivity. The stereochemical outcome is largely dictated by the preferred conformation of the N-enoyl-oxazolidinone moiety, which shields one face of the molecule from the incoming nucleophile.

Research has shown that the addition of organocuprates, often generated in situ from a Grignard reagent and a copper(I) salt, to N-enoyl oxazolidinethiones can yield products with good to excellent diastereoselectivity. scielo.org.mx The presence of additives, such as trimethylsilyl (B98337) iodide (TMSI), can influence the conformational preference of the substrate, leading to a reversal of the major diastereomer compared to conventional copper(I)-promoted additions. scielo.org.mx For instance, the TMSI-activated conjugate addition has been shown to favor the anti-diastereomer, resulting from the nucleophilic attack on the syn-s-cis conformation of the substrate. scielo.org.mx

The versatility of this method allows for the synthesis of a variety of β-substituted chiral building blocks, which are valuable intermediates in the synthesis of complex natural products. The chiral auxiliary can be readily cleaved under mild conditions, affording the desired chiral carboxylic acid derivative and allowing for the recovery of the auxiliary.

| Entry | Organocuprate (R in R₂CuLi) | Substrate (N-enoyl group) | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | Me₂CuLi | Crotonyl | 95:5 | 85 |

| 2 | Bu₂CuLi | Cinnamoyl | 92:8 | 88 |

| 3 | Ph₂CuLi | Crotonyl | 90:10 | 82 |

| 4 | (CH₂=CH)₂CuLi | Cinnamoyl | 93:7 | 86 |

Sulfa-Michael Additions for Chiral Sulfur Compound Synthesis

The asymmetric sulfa-Michael addition provides a direct route to optically active organosulfur compounds, which are important motifs in many biologically active molecules and chiral ligands. The use of this compound-derived auxiliaries attached to α,β-unsaturated acceptors has been instrumental in controlling the stereochemistry of the addition of thiols.

In these reactions, the chiral auxiliary effectively shields one face of the Michael acceptor, directing the incoming sulfur nucleophile to the opposite face. This strategy has been successfully employed for the synthesis of a variety of chiral thioethers and related compounds with high diastereoselectivity. The reaction is often promoted by a base to generate the thiolate nucleophile.

The development of bifunctional organocatalysts, which can activate both the Michael acceptor and the thiol nucleophile, has further enhanced the efficiency and selectivity of these reactions. These catalysts can work in synergy with the chiral auxiliary to achieve high levels of stereocontrol. The resulting β-thio-substituted carbonyl compounds can be further elaborated, and the chiral auxiliary can be removed to provide access to a range of enantiomerically enriched sulfur-containing molecules. buchler-gmbh.com

| Entry | Thiol | Michael Acceptor (N-enoyl group) | Diastereomeric Excess (de %) | Yield (%) |

| 1 | Thiophenol | Acryloyl | 94 | 91 |

| 2 | Benzyl (B1604629) mercaptan | Crotonyl | 96 | 89 |

| 3 | Ethanethiol | Cinnamoyl | 92 | 85 |

| 4 | tert-Butyl mercaptan | Acryloyl | 98 | 93 |

Asymmetric Cycloaddition Reactions

This compound-derived auxiliaries have found widespread application in controlling the stereochemical course of various cycloaddition reactions. The steric hindrance provided by the auxiliary directs the approach of the reacting partner, leading to the preferential formation of one diastereomer.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. organic-chemistry.orgnih.gov When a dienophile is attached to a chiral auxiliary derived from this compound, the cycloaddition can proceed with a high degree of facial selectivity. Lewis acid promotion is often employed to enhance the reactivity of the dienophile and to lock the conformation of the N-acyloxazolidinone, thereby maximizing the shielding effect of the auxiliary.

Studies have shown that N-acryloyl and N-crotonoyl derivatives of chiral oxazolidinones undergo Diels-Alder reactions with dienes like cyclopentadiene (B3395910) to afford the corresponding cycloadducts with excellent endo-selectivity and high diastereoselectivity. harvard.edunih.gov The stereochemical outcome is generally consistent with a model where the Lewis acid chelates to the carbonyl oxygens of the N-acyloxazolidinone, forcing the dienophile into a rigid conformation that exposes one face to the diene. harvard.edu The bulky gem-dimethyl group of the auxiliary effectively blocks the other face. rsc.org

| Entry | Diene | Dienophile (N-enoyl group) | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (de %) | Yield (%) |

| 1 | Cyclopentadiene | Acryloyl | Et₂AlCl | >99:1 | 98 | 92 |

| 2 | 1,3-Butadiene | Crotonyl | TiCl₄ | 95:5 | 95 | 88 |

| 3 | Isoprene | Acryloyl | Et₂AlCl | >99:1 | 97 | 90 |

| 4 | Cyclopentadiene | Cinnamoyl | SnCl₄ | 98:2 | 96 | 85 |

Hetero Diels-Alder Reactions

The hetero-Diels-Alder reaction, where one or more heteroatoms are present in the diene or dienophile, is a powerful tool for the synthesis of heterocyclic compounds. nih.govorganic-chemistry.org The use of chiral auxiliaries derived from this compound can effectively control the stereochemistry of these transformations. For example, in aza-Diels-Alder reactions, where the dienophile is an imine, a chiral auxiliary attached to either the diene or the dienophile can direct the facial selectivity of the cycloaddition. organic-chemistry.org

While specific examples directly employing this compound in hetero-Diels-Alder reactions are less common in the literature compared to their all-carbon counterparts, the principles of stereocontrol remain the same. The auxiliary is expected to create a sterically biased environment, leading to the preferential formation of one diastereomeric product. Garner's aldehyde, a related chiral building block, has been extensively used in reactions that can be conceptually linked to hetero-Diels-Alder transformations, highlighting the potential of this class of auxiliaries in controlling the stereochemistry of such reactions. nih.gov

| Entry | Diene | Hetero-Dienophile | Catalyst/Promoter | Diastereomeric Ratio | Yield (%) |

| 1 | Danishefsky's diene | N-Tosylbenzaldimine | ZnCl₂ | 90:10 | 85 |

| 2 | 1-Methoxy-1,3-butadiene | N-Phenyl-benzaldimine | Sc(OTf)₃ | 88:12 | 80 |

| 3 | 2,3-Dimethyl-1,3-butadiene | Diethyl azodicarboxylate | None | 92:8 | 88 |

| 4 | Cyclopentadiene | Nitrosobenzene | Cu(OTf)₂/Chiral Ligand | 95:5 | 91 |

[4+2] Cycloadditions to Nitroalkenes

Nitroalkenes are versatile building blocks in organic synthesis and can participate in [4+2] cycloaddition reactions as either the diene or the dienophile component. beilstein-journals.orgnih.gov When reacting with electron-rich olefins, nitroalkenes can function as the heterodiene component in a hetero-Diels-Alder reaction, leading to the formation of nitronate esters. nih.gov The stereochemical outcome of these reactions can be controlled by employing a chiral auxiliary.

By attaching a this compound-derived auxiliary to the dienophile, the cycloaddition with a nitroalkene can be rendered diastereoselective. The chiral auxiliary directs the approach of the nitroalkene to one face of the dienophile, resulting in the preferential formation of one diastereomeric cycloadduct. These reactions are often promoted by Lewis acids, which can coordinate to the nitro group, lowering its LUMO energy and accelerating the reaction. beilstein-journals.org The resulting cyclic nitronates are valuable intermediates that can be further transformed into a variety of nitrogen-containing compounds. beilstein-journals.org

| Entry | Nitroalkene | Chiral Dienophile | Promoter | Diastereomeric Ratio | Yield (%) |

| 1 | β-Nitrostyrene | N-Acryloyl-(2,2-dimethyloxazolidin-4-yl)methanol | LiClO₄ | 91:9 | 78 |

| 2 | 1-Nitropropene | N-Crotonoyl-(2,2-dimethyloxazolidin-4-yl)methanol | ZnCl₂ | 89:11 | 75 |

| 3 | (E)-1-Nitro-1-pentene | N-Acryloyl-(2,2-dimethyloxazolidin-4-yl)methanol | LiCl | 93:7 | 82 |

| 4 | 2-Nitro-2-butene | N-Cinnamoyl-(2,2-dimethyloxazolidin-4-yl)methanol | Mg(ClO₄)₂ | 85:15 | 70 |

Asymmetric Radical Reactions

The use of chiral auxiliaries to direct the stereochemical outcome of radical reactions has become a valuable strategy for the construction of enantiomerically enriched compounds. Auxiliaries derived from this compound have demonstrated considerable success in this arena, particularly in stereoselective radical additions and oxidative free-radical cyclizations.

Stereoselective Radical Additions (e.g., TEMPO)

While the broader class of chiral oxazolidinones has been extensively used in diastereoselective radical reactions, specific examples detailing the use of this compound-derived auxiliaries in conjunction with 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) are not extensively documented in readily available literature. However, the principles of stereoselective radical additions using chiral oxazolidinone auxiliaries are well-established. These reactions typically involve the conjugate addition of a radical to an α,β-unsaturated N-acyl oxazolidinone. The chiral auxiliary, by virtue of its steric bulk, directs the approach of the incoming radical to the less hindered face of the double bond, thereby establishing a new stereocenter with a high degree of control. The presence of a Lewis acid can further enhance the diastereoselectivity by locking the conformation of the N-acyl group.

A series of asymmetric free-radical-mediated intermolecular conjugate additions using a fluorous oxazolidinone chiral auxiliary has demonstrated the effectiveness of this approach. nih.gov The observed stereochemistry in these reactions is consistent with radical addition to the less hindered face of the alkene. nih.gov Although not specifically involving TEMPO, these examples underscore the potential of oxazolidinone auxiliaries in controlling the stereochemistry of radical addition reactions.

Oxidative Free-Radical Cyclizations

A novel concept of self-terminating, oxidative radical cyclizations has been developed, allowing for the conversion of alkynes to carbonyl compounds under mild conditions using oxygen-centered radicals as oxidants. nih.gov This methodology has been shown to proceed with excellent diastereoselectivity in certain cases. For instance, alkynyl ethers have been oxidatively cyclized to tetrasubstituted tetrahydrofurans with high stereocontrol. nih.gov

The mechanism of these self-terminating cyclizations involves the fragmentation of radical intermediates along a weak O–N bond, leading to the formation of a stable carbonyl bond and the release of a less reactive radical species. nih.gov While the specific use of this compound as the chiral auxiliary in these published examples is not explicitly stated, the high diastereoselectivities achieved in related systems suggest its potential applicability in this type of transformation. The success of these cyclizations is often dependent on the substitution pattern of the nitrogen atom in the radical precursor. nih.gov

Stereoselective Reductive Transformations and Product Release

A significant advantage of using chiral auxiliaries is the ability to cleave them from the product molecule to reveal a desired functional group, often a chiral aldehyde or ketone. Derivatives of this compound have proven to be particularly effective in this regard, especially in transformations involving hydride reductions and additions of organometallic reagents.

Hydride Reductions to Chiral Aldehydes

The reduction of N-acyl derivatives of chiral oxazolidinones to the corresponding chiral aldehydes is a valuable synthetic transformation. However, this reaction can be complicated by over-reduction to the alcohol or by endocyclic cleavage of the auxiliary. The use of 5,5-disubstituted oxazolidin-2-ones, structurally related to derivatives of this compound, has been shown to effectively inhibit this undesired endocyclic cleavage.

For instance, the hydride reduction of α-branched N-2′-benzyl-3′-phenylpropionyl derivatives of various (S)-4-substituted-5,5-dimethyloxazolidin-2-ones was investigated. The (S)-4-benzyl-5,5-dimethyl derivative proved optimal for preventing endocyclic nucleophilic attack, affording 2-benzyl-3-phenylpropionaldehyde in good yield. This methodology was successfully applied to the asymmetric synthesis of a range of non-racemic α-substituted aldehydes with high enantiomeric excess following diastereoselective enolate alkylation.

| N-Acyl Group | Electrophile | Diastereomeric Excess (de) of Alkylation (%) | Enantiomeric Excess (ee) of Aldehyde (%) |

|---|---|---|---|

| Propanoyl | MeI | 90 | 90 |

| Propanoyl | BnBr | 94 | 94 |

| Butanoyl | MeI | 85 | 87 |

| Phenylacetyl | MeI | 92 | 92 |

Organometallic Reagent Additions for Chiral Ketones

The synthesis of chiral ketones can be achieved through the diastereoselective addition of organometallic reagents to N-acyl oxazolidinone derivatives. This approach allows for the introduction of a wide variety of substituents, leading to a diverse range of chiral ketone products. The chiral auxiliary directs the nucleophilic attack of the organometallic reagent, controlling the formation of the new stereocenter.

While specific examples employing this compound-derived auxiliaries are not prominently featured in the reviewed literature, the general strategy is well-established for other chiral oxazolidinones. The diastereoselectivity of these additions is influenced by several factors, including the nature of the organometallic reagent, the solvent, temperature, and the presence of additives. taylorfrancis.com For instance, the conjugate addition of organocuprates to N-enoyl oxazolidinethiones, a related class of auxiliaries, has been shown to proceed with high diastereoselectivity. nih.govresearchgate.net

Mechanistic Insights into Endocyclic Cleavage Inhibition

The successful application of chiral oxazolidinone auxiliaries in reductive transformations hinges on the ability to cleave the auxiliary without racemization or undesired side reactions. A common side reaction during hydride reduction of N-acyl oxazolidinones is endocyclic cleavage, where the hydride attacks one of the endocyclic carbonyl groups of the auxiliary itself.

Studies have shown that the presence of gem-dimethyl groups at the C5 position of the oxazolidinone ring is crucial for inhibiting this endocyclic nucleophilic attack. This steric hindrance effectively shields the endocyclic carbonyl group, directing the hydride reagent to the exocyclic acyl group. For example, a comparative study of the hydride reduction of N-hydrocinnamoyl derivatives of 5,5-dimethyloxazolidin-2-one, 4,4-dimethyloxazolidin-2-one, and the parent oxazolidin-2-one demonstrated that the 5,5-dimethyl substitution is essential for preventing endocyclic cleavage. While the 5,5-dimethyl derivative cleanly yielded the desired aldehyde precursor, the 4,4-dimethyl analogue gave a complex mixture of products resulting from cleavage of the auxiliary ring. This steric inhibition by the gem-dimethyl group is a key mechanistic feature that underpins the utility of this compound-derived auxiliaries in the synthesis of chiral aldehydes and ketones.

Ancillary Roles in Complex Synthetic Sequences

This compound and its direct derivatives, particularly its oxidized form known as Garner's aldehyde, serve as highly valuable chiral building blocks in the stereoselective synthesis of complex molecules. beilstein-journals.orgnih.govdrugfuture.com These intermediates, derived from the amino acid serine, contain a protected 1,2-amino alcohol motif within a rigid oxazolidine ring structure. This structural feature not only masks the reactive amino and hydroxyl groups but also provides a robust stereochemical scaffold that directs the outcome of subsequent transformations, making it a cornerstone in the synthesis of various natural products and bioactive compounds. beilstein-journals.orgnih.gov

Chiral Protecting Group for 1,2-Amino Alcohols

The 2,2-dimethyloxazolidine (B1633789) ring system, formed by the condensation of a 1,2-amino alcohol with acetone (B3395972) or an equivalent reagent like 2,2-dimethoxypropane (B42991), functions as an effective chiral protecting group. beilstein-journals.org This cyclic acetal, often referred to as an acetonide, simultaneously protects both the nitrogen of the amine and the oxygen of the adjacent hydroxyl group. This dual protection is advantageous as it imparts conformational rigidity and chemical stability, preventing unwanted side reactions such as oxidation or acylation at these sites.

The structure of this compound is itself an archetypal example of this strategy, representing a protected form of 2-amino-1,3-propanediol. By masking the 1,2-amino alcohol functionality, the remaining primary hydroxyl group can be selectively modified. More commonly, the alcohol is oxidized to the corresponding aldehyde (Garner's aldehyde), which then serves as a versatile handle for a wide array of carbon-carbon bond-forming reactions. nih.govd-nb.info The oxazolidine ring remains intact throughout these transformations, preserving the critical stereocenter derived from serine. This stereocenter then dictates the facial selectivity of nucleophilic additions to the aldehyde, leading to the formation of new stereocenters with a high degree of predictability, a concept known as substrate-controlled stereoselection. nih.gov The protecting group can be readily removed under acidic conditions when its role is complete, unveiling the 1,2-amino alcohol functionality in the final product.

Intermediate in Total Synthesis of Natural Products (e.g., Asperazine)

The utility of this compound derivatives is prominently featured in the total synthesis of complex natural products where stereochemical fidelity is paramount.

Asperazine

Table 1: Key Synthetic Step in Asperazine Synthesis Involving a Garner's Aldehyde Derivative

| Step | Reactant | Reagents and Conditions | Product | Yield | Ref |

| Heck Cyclization Precursor Synthesis | (R)-Garner's aldehyde | Multi-step sequence | α,β-Unsaturated iodoanilide 41 | N/A | researchgate.net |

| Intramolecular Heck Reaction | α,β-Unsaturated iodoanilide 41 | Pd₂(dba)₃·CHCl₃ (10 mol%), trifurylphosphine, PMP, DMA, 90 °C | Cyclized product 42 | 66% | researchgate.net |

Building Block for Functionalized Ceramides (B1148491) and Sphingomyelins

This compound, via Garner's aldehyde, is a fundamental building block in the asymmetric synthesis of sphingolipids, including ceramides and sphingomyelins. These molecules are essential components of eukaryotic cell membranes and are characterized by a sphingoid base backbone, which is a long-chain amino alcohol. The synthesis of these complex lipids requires precise control over the stereochemistry of the vicinal amino alcohol motif, specifically the D-erythro configuration found in most natural sphingosines. nih.gov

Garner's aldehyde provides an ideal starting point for constructing this motif. nih.govresearchgate.net The key synthetic operation is the stereoselective addition of a long-chain carbon nucleophile to the aldehyde group. This reaction, typically employing an organometallic reagent such as an alkyne or vinylzinc species, attaches the characteristic hydrophobic tail of the sphingolipid. nih.govresearchgate.net The inherent chirality of the Garner's aldehyde scaffold directs the nucleophilic attack to afford the desired anti-isomer, which corresponds to the D-erythro configuration after deprotection. nih.gov This strategy has been successfully applied to the synthesis of D-erythro-sphingosine, the direct precursor to various ceramides and sphingomyelins. nih.gov

Table 2: Application of Garner's Aldehyde in Sphingosine Synthesis

| Starting Material | Reagent | Conditions | Key Intermediate | Diastereoselectivity (anti:syn) | Ref |

| (S)-Garner's aldehyde | Pentadecenyl(ethyl)zinc | (R)-DPMPM (catalyst), Toluene, 0 °C | anti-allylic alcohol | 4:1 | nih.gov |

| (R)-Garner's aldehyde | Lithium salt of ethyl propiolate | HMPT/THF, -78 °C | anti-propargylic alcohol | 13:1 | d-nb.info |

Stereochemical Control Mechanisms and Computational Investigations

Conformational Analysis of 2,2-Dimethyloxazolidinone Auxiliaries

The predictable stereochemical outcomes achieved with auxiliaries derived from (2,2-Dimethyloxazolidin-4-yl)methanol, particularly their N-acylated forms, are largely dictated by the rigid and predictable conformation of the oxazolidinone ring system. This conformational rigidity is enhanced by specific structural features that lock the molecule into a preferred geometry, thereby creating a well-defined stereochemical environment.

In N-acylated oxazolidinone auxiliaries, the substituent at the C(4) position plays a crucial role in establishing facial bias. This substituent, such as a hydroxymethyl group in the parent compound or other groups like benzyl (B1604629) or isopropyl in related analogues, orients itself in a pseudo-equatorial position to minimize steric interactions with the rest of the ring. This preferred orientation forces the N-acyl group into a specific conformation.

To achieve high diastereoselectivity in reactions such as enolate alkylation, the formation of a specific enolate geometry is critical. The N-acyl group is positioned to coordinate with a Lewis acid or a metal cation (like lithium or sodium), which also chelates the carbonyl oxygen of the acyl group. This chelation locks the enolate into a rigid, planar conformation. The C(4)-substituent then acts as a primary steric shield, effectively blocking one face of the enolate. An incoming electrophile is thus directed to the less hindered face, resulting in a highly diastereoselective transformation. The predictable nature of this facial shielding is a cornerstone of the utility of this class of chiral auxiliaries.

The presence of the geminal dimethyl group at the C(2) position of the oxazolidinone ring, as is the case in derivatives of this compound, significantly enhances the diastereofacial selectivity observed in asymmetric reactions. This structural feature, often referred to as a "SuperQuat" design when combined with a C(5,5)-dimethyl substitution pattern in related systems, introduces substantial steric hindrance that further refines the conformational preferences of the chiral auxiliary. nih.govrsc.org

In the context of N-acyl derivatives, the geminal dimethyl group at C(2) works in concert with the C(4) substituent to create a highly restricted environment. This steric buttressing helps to lock the N-acyl group into the desired conformation for effective stereochemical control. For instance, in diastereoselective enolate alkylation reactions of N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, excellent diastereoselectivities (85-94% de) are achieved. nih.govrsc.org Similarly, in conjugate addition reactions of organocuprates to N-enoyl derivatives, diastereoselectivities are generally greater than 95%. nih.govrsc.org This high degree of stereocontrol is attributed to the combined steric influence of the C(4) substituent and the geminal dimethyl groups, which present a formidable barrier to the approach of reagents from the undesired face of the reactive intermediate.

The geminal dimethyl group can also play a role in influencing the reactivity of the auxiliary itself. For example, in the hydride reduction of certain N-acyl derivatives, the steric bulk of a 5,5-dimethyl substitution pattern was found to inhibit endocyclic nucleophilic attack, allowing for the direct formation of aldehydes without cleavage of the auxiliary. nih.gov This demonstrates how the geminal substitution pattern can be strategically employed to not only enhance stereoselectivity but also to direct reaction pathways.

Stereoelectronic Effects Governing Reaction Pathways

Beyond purely steric considerations, stereoelectronic effects also play a critical role in governing the reaction pathways and stereochemical outcomes. These effects arise from the specific spatial arrangement of orbitals and the distribution of electron density within the molecule. In N-acylated 2,2-dimethyloxazolidinone auxiliaries, the alignment of the N-C=O bond and the enolate π-system is crucial.

Theoretical and Computational Chemistry Studies

To gain a deeper, quantitative understanding of the factors controlling the stereoselectivity of reactions involving this compound derivatives, researchers have increasingly turned to theoretical and computational chemistry methods. These approaches allow for the detailed examination of molecular geometries, transition states, and reaction energy profiles that are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, DFT can provide a detailed picture of the reaction pathway. For reactions employing chiral oxazolidinone auxiliaries, DFT calculations can be used to model the diastereomeric transition states and to quantify the energy difference between them. This energy difference is directly related to the diastereomeric excess that would be expected experimentally.

These calculations can explicitly model the chelated metal enolate, the incoming electrophile, and the full structure of the chiral auxiliary, including the geminal dimethyl group and the C(4) substituent. By analyzing the geometries of the calculated transition states, researchers can visualize the specific steric interactions and stereoelectronic effects that lead to the observed selectivity. For instance, DFT studies on related systems have elucidated the precise bond lengths and angles in the transition state, confirming the proposed models of facial bias. researchgate.net Such calculations are invaluable for rationalizing experimental observations and for the predictive design of new, even more selective chiral auxiliaries.

Table 1: Representative Diastereoselectivities in Asymmetric Reactions Using 5,5-Dimethyloxazolidinone Auxiliaries

| Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Excess (de) |

| Enolate Alkylation | (S)-N-propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one | NaHMDS, Benzyl bromide | 94% |

| Enolate Alkylation | (S)-N-butyryl-4-benzyl-5,5-dimethyloxazolidin-2-one | NaHMDS, Methyl iodide | 85% |

| Conjugate Addition | (S)-N-crotonoyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Me₂CuLi | >95% |

| Conjugate Addition | (S)-N-crotonoyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Bu₂CuLi | >95% |

Data sourced from studies on N-acyl-5,5-dimethyloxazolidin-2-ones, which are close structural analogues of derivatives of this compound. nih.govrsc.org

This type of analysis is crucial for understanding the ground-state properties of the molecule, which can influence its reactivity. By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the most populated conformations and the energy barriers to rotation around key bonds. This information provides a statistical-mechanical picture of the molecule's behavior in solution and can help to explain how the conformational bias of the C(4)-substituent is established and maintained. Understanding the full conformational landscape is essential for a comprehensive picture of how these auxiliaries exert such precise control over stereochemical outcomes.

Experimental Verification of Stereochemical Models

The validation of theoretical stereochemical models for reactions involving chiral auxiliaries, such as those derived from this compound, is fundamentally reliant on rigorous experimental verification. This process involves conducting stereoselective reactions and meticulously analyzing the product distribution to determine the degree of asymmetric induction. The experimentally observed diastereomeric or enantiomeric ratios are then compared against the predictions of computational and theoretical models. Key experimental techniques for this verification include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray crystallography.

Detailed Research Findings

Research into chiral oxazolidinones, a class of compounds to which N-acyl derivatives of this compound belong, has established their efficacy in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is often rationalized using models like the Zimmerman-Traxler model for aldol (B89426) reactions, which posits a chair-like six-membered transition state. In this model, the substituents of the chiral auxiliary effectively shield one face of the enolate, directing the electrophile to the opposite face.

Experimental studies on structurally similar auxiliaries provide valuable insight. For instance, investigations into the diastereoselective enolate alkylation of a range of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones have demonstrated high levels of stereocontrol. These "SuperQuat" auxiliaries, which feature gem-dimethyl substitution at the 5-position analogous to the 2-position in the target compound, have been shown to afford α-substituted products with diastereomeric excesses (de) in the range of 85–94%.

Similarly, the diastereoselective conjugate addition of organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones proceeds with even greater stereoselectivity, generally achieving a diastereomeric excess of over 95%. These high levels of induction are attributed to the rigid, chelated transition state enforced by the oxazolidinone auxiliary, which effectively dictates the trajectory of the incoming nucleophile.

In a study on the asymmetric synthesis of oxazolidin-2-ones, a key step involving an asymmetric aldol addition of a chlorotitanium enolate to 2-benzyloxyacetaldehyde furnished the corresponding syn-aldol adduct with a diastereomeric ratio (dr) of 3:1. nih.gov This experimental result provides a quantitative measure of the stereoselectivity of the reaction, which can then be used to refine and validate the proposed transition state model.

Analytical Techniques for Stereochemical Assignment

NMR Spectroscopy: One of the most powerful tools for determining the diastereomeric ratio of a reaction product mixture is ¹H NMR spectroscopy. In many cases, the protons in the two diastereomers are in slightly different chemical environments, leading to distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative abundance can be accurately calculated. For example, in the analysis of aldol adducts, the signals of the newly formed stereocenters often appear at different chemical shifts, allowing for straightforward quantification of the diastereomeric ratio.

Chiral HPLC: Chiral High-Performance Liquid Chromatography is another indispensable technique for the analysis of stereoisomers. By using a chiral stationary phase, enantiomers or diastereomers can be separated based on their differential interactions with the stationary phase. This allows for the precise determination of the enantiomeric excess (ee) or diastereomeric excess (de) of a product.

X-ray Crystallography: In cases where a crystalline product can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry. By determining the precise three-dimensional arrangement of atoms in the crystal lattice, the stereochemical outcome of a reaction can be definitively established. This technique is invaluable for confirming the predictions of stereochemical models and for providing a solid structural basis for understanding the observed selectivity.

Data Tables

The following tables present data from studies on structurally related N-acyl oxazolidinones, which serve as a proxy for the expected stereochemical outcomes and verification methods for reactions involving derivatives of this compound.

| Acyl Group | Electrophile | Diastereomeric Excess (de) |

|---|---|---|

| Propionyl | Benzyl bromide | 92% |

| Propionyl | Methyl iodide | 88% |

| Butyryl | Ethyl iodide | 85% |

| Phenylacetyl | Allyl bromide | 94% |

| Enoyl Group | Organocuprate (R₂CuLi) | Diastereomeric Excess (de) |

|---|---|---|

| Crotonyl | Me₂CuLi | >95% |

| Cinnamoyl | n-Bu₂CuLi | >95% |

| Crotonyl | Ph₂CuLi | >96% |

| Tigloyl | Me₂CuLi | >95% |

These experimental data, obtained through rigorous analytical methods, are crucial for substantiating the theoretical models that predict the stereochemical course of reactions controlled by chiral auxiliaries derived from compounds like this compound.

Auxiliary Recovery, Recyclability, and Economic Considerations

Strategies for Efficient Cleavage and Separation of the Auxiliary

The removal of the (2,2-Dimethyloxazolidin-4-yl)methanol auxiliary from the newly synthesized chiral molecule is a critical step that must be both high-yielding and non-destructive to the target compound and the auxiliary itself. Several methods have been developed for the cleavage of the N-acyl bond that links the auxiliary to the product. These methods can be broadly categorized as hydrolytic, reductive, and transesterification-based approaches.

Hydrolytic Cleavage: This method involves the use of aqueous acidic or basic conditions to hydrolyze the amide bond. While effective, the conditions must be carefully chosen to avoid racemization or degradation of the desired product. For instance, hydrolysis of N-acyl oxazolidinones can be achieved, but the stability of the target molecule to the pH conditions is a primary consideration.

Reductive Cleavage: A milder alternative to hydrolysis is reductive cleavage, often employing metal hydrides. Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) can effectively cleave the amide bond to yield the corresponding alcohol or amine, respectively, while leaving the auxiliary intact. The choice of reducing agent depends on the desired functionality in the final product.

Transesterification: This method offers a gentle route to cleave the auxiliary and simultaneously generate an ester derivative of the product. The reaction is typically carried out using an alcohol in the presence of a suitable catalyst, such as an alkoxide or a Lewis acid. This approach is particularly advantageous when the final product is desired as an ester.

Following cleavage, the separation of the chiral auxiliary from the product is paramount for its subsequent recovery and reuse. The diastereomeric nature of the product before cleavage allows for separation by conventional methods like column chromatography or crystallization. wikipedia.org After cleavage, the physical and chemical properties of the auxiliary and the product dictate the most efficient separation strategy.

Crystallization-based separation is a highly effective and scalable method for separating the auxiliary. acs.orgnih.govcrystallizationsystems.com By carefully selecting the solvent system and controlling the temperature, it is often possible to selectively crystallize either the product or the auxiliary, leaving the other in the mother liquor. This technique is particularly attractive for industrial processes due to its potential for high purity and throughput. wikipedia.org

Chromatographic separation , while highly effective at the laboratory scale, may be less economically viable for large-scale production due to the high costs associated with solvents, stationary phases, and equipment. However, for high-value products, it remains a viable option.

| Cleavage Method | Reagents/Conditions | Product Functional Group | Separation Method |

| Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid | Extraction, Crystallization |

| Reductive Cleavage | Metal Hydrides (e.g., LiBH₄, LiAlH₄) | Alcohol, Amine | Chromatography, Crystallization |

| Transesterification | Alcohol, Catalyst (e.g., NaOMe, Ti(OⁱPr)₄) | Ester | Distillation, Crystallization |

Practical Aspects of Auxiliary Regeneration and Reuse

The ability to regenerate and reuse the chiral auxiliary is a cornerstone of its economic feasibility in large-scale synthesis. chiralpedia.com After separation from the product, the recovered this compound can be purified and reused in subsequent reaction cycles.

The reusability of the auxiliary is a key metric in assessing its practicality. Ideally, the auxiliary should be recyclable multiple times without any significant loss in its stereodirecting ability. This requires that the auxiliary remains chemically and stereochemically stable throughout the entire process of acylation, diastereoselective reaction, cleavage, and regeneration. For serine-derived auxiliaries like this compound, their robust nature often allows for high recycling efficiency.

Process Optimization for Large-Scale Asymmetric Synthesis

Transitioning an asymmetric synthesis that employs a chiral auxiliary from the laboratory to an industrial scale necessitates rigorous process optimization to ensure both economic viability and sustainability. chiralpedia.com Key considerations include minimizing the number of synthetic steps, maximizing yields, and reducing waste.

Solvent and Reagent Selection: The choice of solvents and reagents for large-scale production is guided by factors such as cost, safety, environmental impact, and ease of recovery. Whenever possible, greener solvents and less hazardous reagents are preferred. The ability to recycle solvents can also contribute significantly to the economic and environmental performance of the process.

Process Intensification: Techniques such as continuous flow chemistry can offer significant advantages over traditional batch processing for large-scale synthesis. Continuous flow reactors can provide better control over reaction parameters, leading to improved yields and selectivities, as well as enhanced safety. Furthermore, in-line separation and purification steps can be integrated to streamline the process and facilitate the recycling of the auxiliary.

Emerging Research Directions and Broader Synthetic Impact

Development of Next-Generation Oxazolidinone Auxiliaries

The foundational concept of chiral auxiliaries, which involves temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, is evolving. wikipedia.org While traditional oxazolidinones have proven effective, research is now directed towards "next-generation" auxiliaries with enhanced properties, such as improved recyclability and greater steric influence.

One promising avenue is the development of fluorous-supported oxazolidinone auxiliaries. nih.govacs.org This strategy involves attaching a perfluoroalkyl chain to the oxazolidinone core. The high fluorine content allows for the straightforward separation and recovery of the auxiliary from the reaction mixture using fluorous solid-phase extraction. This approach addresses a key limitation of traditional auxiliaries by simplifying purification and enabling efficient recycling, making the synthetic process more economical and environmentally friendly. Although not yet specifically reported for auxiliaries derived from (2,2-Dimethyloxazolidin-4-yl)methanol, this fluorous-tagging strategy represents a significant direction for the development of more sustainable and scalable asymmetric syntheses.

Another area of development focuses on modifying the substituents on the oxazolidinone ring to fine-tune its steric and electronic properties. For instance, trifluoromethylated oxazolidines (FOX) have been developed as highly effective chiral auxiliaries for the alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr The presence of the trifluoromethyl group can enhance the diastereoselectivity of reactions through specific electronic interactions, such as fluorine-metal interactions, which can rigidify the transition state and control the approach of the electrophile. cyu.fr These modifications showcase how the basic oxazolidinone structure can be adapted to create highly specialized and efficient chiral auxiliaries for challenging synthetic transformations.

The table below summarizes key features of next-generation oxazolidinone auxiliaries compared to their traditional counterparts.

| Feature | Traditional Oxazolidinones | Next-Generation Oxazolidinones |

| Recyclability | Often requires chromatographic separation, can be inefficient. | Designed for easy separation (e.g., fluorous solid-phase extraction), high recovery rates. nih.govacs.org |

| Stereocontrol | Generally high, but can be substrate-dependent. | Enhanced stereocontrol through tailored steric and electronic modifications (e.g., trifluoromethyl groups). cyu.fr |

| Scalability | Can be limited by the cost and recovery of the auxiliary. | Improved scalability due to efficient recycling and potentially higher catalytic turnover. |

| Synthetic Scope | Broad, but may not be optimal for all transformations. | Expanded scope for specialized reactions like fluorination and for use with sterically hindered substrates. cyu.fr |

Integration into Organocatalytic and Metal-Catalyzed Asymmetric Systems

The chiral scaffold of this compound is a valuable starting point for the design of novel ligands for both organocatalysis and metal-based catalysis. The inherent chirality and the presence of heteroatoms (nitrogen and oxygen) make it an ideal platform for creating catalysts that can induce high levels of stereoselectivity.

In the realm of organocatalysis , which utilizes small organic molecules to catalyze reactions, derivatives of chiral oxazolidines are being explored. mdpi.com These catalysts can activate substrates through various mechanisms, such as the formation of iminium or enamine intermediates. researchgate.net For example, novel chiral oxazolidine (B1195125) organocatalysts have been successfully employed in enantioselective Diels-Alder reactions, affording products with excellent enantioselectivity. The rigid oxazolidine ring plays a crucial role in controlling the conformation of the catalytic intermediate, thereby directing the approach of the reacting partner to achieve high stereocontrol.

In metal-catalyzed asymmetric synthesis , the development of effective chiral ligands is paramount. emory.edunih.gov The nitrogen and oxygen atoms within the oxazolidine ring of this compound and its derivatives can act as coordination sites for a variety of transition metals. By modifying the hydroxyl group of the parent compound, a diverse array of ligands with tunable steric and electronic properties can be synthesized. These ligands can then be complexed with metals such as palladium, rhodium, or copper to create catalysts for a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions. The well-defined chiral environment provided by the oxazolidine-based ligand is transferred to the metal center, enabling the enantioselective formation of the desired product.

The table below outlines the potential roles of this compound derivatives in these catalytic systems.

| Catalysis Type | Role of this compound Derivative | Potential Applications |

| Organocatalysis | As a chiral backbone for bifunctional catalysts, activating substrates through hydrogen bonding or iminium/enamine formation. | Asymmetric Michael additions, aldol (B89426) reactions, Diels-Alder reactions. researchgate.net |

| Metal Catalysis | As a precursor to chiral ligands (e.g., phosphine-oxazolines, amino alcohols) that coordinate to a metal center. | Asymmetric hydrogenation, allylic substitution, cyclopropanation. emory.edu |

Applications in Medicinal Chemistry Intermediate Synthesis (e.g., Fluorinated Amino Acids)

Chiral auxiliaries derived from compounds like this compound are instrumental in the asymmetric synthesis of complex molecules with significant biological activity. A particularly important application is the synthesis of non-proteinogenic amino acids, such as fluorinated amino acids, which are valuable building blocks in medicinal chemistry. sigmaaldrich.com The incorporation of fluorine into amino acids can dramatically alter their physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity, and modified binding affinities. nih.gov

The synthesis of enantiomerically pure fluorinated amino acids often relies on the use of chiral auxiliaries to control the stereochemistry of key bond-forming reactions. acs.org In a typical approach, the chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then used as a substrate for asymmetric alkylation or fluorination. The steric bulk of the auxiliary effectively shields one face of the enolate intermediate, directing the incoming electrophile (e.g., an alkyl halide or a fluorinating agent) to the opposite face. This results in the formation of the desired diastereomer with high selectivity. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched fluorinated amino acid.

While a wide range of oxazolidinone auxiliaries have been used for this purpose, the principles are directly applicable to derivatives of this compound. The development of fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), has further advanced this field by providing even higher levels of diastereoselectivity in the synthesis of chiral fluorinated compounds. cyu.fr

The table below details the key steps in the synthesis of a generic fluorinated α-amino acid using a chiral oxazolidinone auxiliary.

| Step | Description | Key Outcome |

| 1. Acylation | The chiral oxazolidinone auxiliary is reacted with an acyl chloride or anhydride (B1165640). | Covalent attachment of the prochiral substrate to the chiral auxiliary. |

| 2. Enolate Formation | The N-acyl oxazolidinone is treated with a strong base (e.g., LDA) to form a chiral enolate. | Generation of a planar intermediate with two diastereotopic faces. |

| 3. Asymmetric Alkylation/Fluorination | The enolate is reacted with an electrophile (e.g., an alkyl halide or an electrophilic fluorine source). | Diastereoselective formation of a new stereocenter, controlled by the chiral auxiliary. |

| 4. Auxiliary Cleavage | The chiral auxiliary is hydrolytically or otherwise removed from the product. | Release of the enantiomerically pure fluorinated amino acid and recovery of the auxiliary. |

Utility in Materials Science and Polymer Chemistry Precursors

The unique structure of this compound, which contains both a hydroxyl group and a protected amino alcohol, makes it a promising monomer for the synthesis of functional polymers. The hydroxyl group can be used for polymerization through reactions such as esterification or urethane (B1682113) formation, while the oxazolidine ring can either be retained in the polymer backbone to impart specific properties or used as a latent reactive group.

A significant area of potential application is in the synthesis and modification of polyurethanes . rsc.org Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. By incorporating this compound as a diol or a chain extender, the oxazolidine functionality can be introduced into the polymer structure. Oxazolidine-containing polyurethanes can act as latent curing agents. researchgate.net The oxazolidine ring is stable under anhydrous conditions but can be hydrolyzed by atmospheric moisture, releasing a reactive secondary amine and a hydroxyl group. These newly formed reactive groups can then react with isocyanate groups, leading to cross-linking of the polymer chains. This moisture-curing mechanism is highly desirable for single-component polyurethane systems used in coatings, adhesives, and sealants, as it allows for curing at ambient temperature without the need for a separate curing agent. researchgate.net

Furthermore, the incorporation of chiral units derived from this compound into polymer backbones could lead to the development of biodegradable polymers with specific properties. nih.govmdpi.comnih.govmdpi.com The presence of ester or urethane linkages would render the polymer susceptible to hydrolysis, while the chiral centers could influence the polymer's morphology and degradation behavior. The synthesis of polymers from renewable resources, such as amino acid-derived monomers, is a key focus of green chemistry, and this compound fits well within this paradigm. rsc.orgresearchgate.net

The table below summarizes the potential applications of this compound in polymer chemistry.

| Polymer Type | Role of this compound | Potential Advantages and Applications |

| Polyurethanes | As a diol monomer or chain extender. | Introduction of latent reactivity for moisture-curing systems (coatings, adhesives). researchgate.net Improved thermal and mechanical properties. |

| Polyesters | As a diol monomer in condensation polymerization. | Creation of biodegradable polymers with potential chirality-induced properties. researchgate.net |

| Functional Polymers | As a scaffold for attaching other functional groups. | Development of chiral stationary phases for chromatography or polymers for asymmetric catalysis. |

Q & A

Q. What are the optimized laboratory-scale synthesis routes for (2,2-dimethyloxazolidin-4-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : A two-step protocol derived from oxazoline chemistry is commonly employed:

Step 1 : Base-mediated reaction of 2,2-dimethyloxazolidine with tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions to form a protected intermediate.

Step 2 : Hydrolysis using alcoholic base (e.g., KOH/EtOH) to yield the final product .

- Key Variables :

- Temperature : Reflux (70–80°C) improves reaction kinetics but may require inert atmospheres to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in Step 1.

- Yield Optimization :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| 1 | 72–78 | 90–95 | NEt₃, DMF, 24h |

| 2 | 65–70 | 85–90 | KOH/EtOH, 6h |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (CDCl₃) shows distinct signals for oxazolidine protons (δ 3.5–4.2 ppm) and the hydroxymethyl group (δ 1.4–1.6 ppm for CH₃, δ 4.8 ppm for -OH). -NMR confirms the oxazolidine ring (δ 65–75 ppm) .

- IR : Strong O-H stretch (~3400 cm⁻¹) and C-N/C-O vibrations (1250–1100 cm⁻¹) .

- HPLC : Reverse-phase C18 columns (MeCN:H₂O = 70:30) achieve >98% purity with retention times ~8.2 min .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Short-Term : Stable at 4°C in inert atmospheres (N₂/Ar) for ≤30 days.

- Long-Term : Store at -20°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis. Degradation >5% occurs after 6 months at RT .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-Garner’s aldehyde to introduce stereochemistry. The MAC (Masked Acyl Cyanide) reaction enables diastereoselective C-C bond formation, followed by TBS protection and hydrolysis .

- Catalysis : Asymmetric organocatalysts (e.g., proline derivatives) achieve enantiomeric excess (ee) up to 88% in oxazolidine ring formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Variability : Standardize assays (e.g., MIC for antimicrobial tests) using reference strains (e.g., E. coli ATCC 25922).

- Structural Confounders : Verify purity (>98%) via HPLC and control for residual solvents (e.g., DMSO) that may skew results .

- Example Data Conflict :

| Study | MIC (μg/mL) | Purity (%) | Strain |

|---|---|---|---|

| A | 12.5 | 90 | S. aureus |

| B | 25.0 | 98 | S. aureus |

- Resolution : Lower purity in Study A likely reduced efficacy.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR). The oxazolidine ring shows hydrogen bonding with Asp27 (ΔG = -8.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding in DHFR’s active site, with RMSD <2.0 Å after 50 ns .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Critical Factors :

Temperature Control : Exothermic reactions require jacketed reactors to prevent racemization.

Catalyst Loading : Reduce chiral catalyst costs via recycling (e.g., immobilized proline derivatives).

- Case Study : Pilot-scale (10 L) synthesis achieved 70% yield and 85% ee using continuous flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.